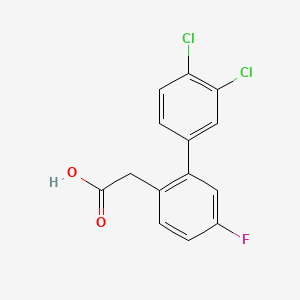

(3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

Beschreibung

“(3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid” is a biphenyl derivative featuring a dichloro-fluoro-substituted aromatic ring and an acetic acid moiety at the ortho position of the second phenyl ring.

Eigenschaften

Molekularformel |

C14H9Cl2FO2 |

|---|---|

Molekulargewicht |

299.1 g/mol |

IUPAC-Name |

2-[2-(3,4-dichlorophenyl)-4-fluorophenyl]acetic acid |

InChI |

InChI=1S/C14H9Cl2FO2/c15-12-4-2-8(5-13(12)16)11-7-10(17)3-1-9(11)6-14(18)19/h1-5,7H,6H2,(H,18,19) |

InChI-Schlüssel |

KGUUOXYJTKRPFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)CC(=O)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Biphenyl Core

A foundational approach involves constructing the biphenyl moiety via Ullmann or Suzuki-Miyaura coupling. For instance, CN111072492A discloses a diazotization strategy using 3,4-dichloroaniline and nitroso sulfuric acid to generate a diazonium salt, which undergoes coupling with 4-fluoroaniline to yield 3,4-dichloro-2-amino-5-fluorobiphenyl. This method achieves 85–92% conversion rates under mild conditions (20–25°C), avoiding sodium chloride byproducts through sulfuric acid neutralization.

Acetic Acid Sidechain Introduction

Post-biphenyl assembly, the acetic acid group is introduced via Friedel-Crafts acylation or Grignard reactions. CN113024390B details a two-step protocol:

- Grignard Reagent Preparation : 3,5-Dichloro-4-aminobromobenzene reacts with magnesium in tetrahydrofuran (THF) to form a Grignard intermediate.

- Coupling with Trifluoroacetyl Derivatives : The Grignard intermediate reacts with trifluoroacetyl dimethylamine at −20–30°C, followed by hydrochloric acid quenching (5–10% w/w) to yield 3',5'-dichloro-4'-amino-2,2-trifluoroacetophenone. Acid hydrolysis then converts the trifluoromethyl group to acetic acid.

This method achieves 78–89% purity and 65–72% yield across 14 examples, with THF recovery minimizing solvent waste.

Alternative Pathways: Piperidine-Based Synthesis

WO2021240331A1 outlines a scalable process using piperidine and ethyl trifluoroacetate in a solvent-free reaction (25–90°C, 4–6 hours) to produce 1-trifluoroacetylpiperidine. Subsequent coupling with 3,5-dichlorobromobenzene via a Grignard reagent (methyl magnesium bromide in THF) forms the biphenyl-acetyl precursor, which is oxidized to the acetic acid derivative. This method emphasizes cost efficiency, with piperidine and ethyl trifluoroacetate being commercially available at scale.

Comparative Analysis of Methodologies

The Grignard method excels in regiocontrol but requires cryogenic conditions, increasing energy costs. Diazotization offers superior atom economy but necessitates precise pH control to prevent diazonium salt decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of biphenyl derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is explored for its potential use in drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 22893-39-6):

- Similarity : 0.98 .

- Key Differences : Replaces the 5-fluoro and 3',4'-dichloro groups with a trifluoromethyl (CF₃) group at position 3. The CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.5) compared to the target compound. This enhances reactivity in electrophilic substitution and metal coordination .

- Applications : Likely used in agrochemicals or pharmaceuticals due to CF₃’s metabolic stability.

2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 1000568-54-6):

3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261930-84-0):

- Structural Features : Shares the 3',4'-dichloro substitution but replaces 5-F with CF₃ and positions the carboxylic acid at the meta position.

- Impact : The CF₃ group increases lipophilicity (logP ~3.5–4.0), favoring membrane permeability in drug design. The carboxylic acid’s position influences hydrogen-bonding patterns .

Functional Group Modifications: Acetic Acid vs. Carboxylic Acid

- Role of Acetic Acid Group: In the target compound, the acetic acid (–CH₂COOH) group provides a flexible linker for coordination or hydrogen bonding. Studies on acetic acid-modified biochar (ASBB) demonstrate that –COOH groups enhance adsorption via monodentate coordination with metals like U(VI) (e.g., qₘ = 179.88 mg/g) .

Adsorption and Coordination Properties

- Comparison with ASBB (Acetic Acid-Modified Biochar): Porosity and Surface Area: ASBB’s pore expansion (BET surface area increased by ~30%) and –COOH functionalization (from acetic acid treatment) improved U(VI) removal efficiency to 97.8% . Target Compound’s Potential: The biphenyl backbone may enable π-π stacking with aromatic contaminants, while the –COOH group could chelate heavy metals. However, steric hindrance from 3',4'-dichloro substituents might reduce accessibility compared to ASBB’s porous structure.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Functional Group | logP* | pKa (COOH) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 3',4'-Cl₂, 5-F | –CH₂COOH | ~3.2 | ~2.8–3.5 | Pharma intermediates |

| 2-(2,6-Dichloro-4-CF₃-phenyl)acetic acid | 2,6-Cl₂, 4-CF₃ | –CH₂COOH | ~4.0 | ~1.5–2.5 | Agrochemicals |

| 3',4'-Dichloro-5-CF₃-biphenyl-3-carboxylic acid | 3',4'-Cl₂, 5-CF₃ | –COOH | ~4.2 | ~2.0–2.5 | Drug discovery |

| ASBB (Biochar) | – | –COOH (modified) | – | ~4.5 | Uranium adsorption |

*Estimated using fragment-based methods.

Table 2: Adsorption Performance Comparison

*Theoretical application based on structural analogy.

Research Findings and Implications

- Electronic Effects : Halogen substituents (Cl, F, CF₃) significantly lower the pKa of the acetic acid group, enhancing metal-binding capacity. The 3',4'-dichloro substitution in the target compound may hinder rotational freedom, affecting interactions in biological systems .

- Environmental Applications : While ASBB’s –COOH groups excel in uranium adsorption, the target compound’s biphenyl structure could be tailored for organic pollutant removal via π-π interactions .

- Pharmaceutical Relevance : Analogous compounds with CF₃ groups are prioritized in drug design for improved bioavailability and target affinity .

Biologische Aktivität

Overview

(3',4'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its biphenyl structure, which is substituted with chlorine and fluorine atoms, and an acetic acid moiety. The unique structural features suggest a variety of interactions with biological systems, making it a candidate for further research in pharmacology and medicinal chemistry.

The molecular formula of this compound is C14H10Cl2FNO2, with a molecular weight of approximately 308.14 g/mol. The compound exhibits specific reactivity due to the presence of halogen substituents, which can influence its biological activity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively, suggesting that our compound may also possess such activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Activity

The compound's potential anticancer effects have been explored in various cancer cell lines. Research has indicated that similar biphenyl derivatives can induce apoptosis and inhibit cell proliferation in cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Case Studies

- Study on Antibacterial Properties : A comparative study evaluated the antibacterial efficacy of several biphenyl derivatives, including this compound. The findings demonstrated significant inhibition against gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation and cell cycle arrest. The results suggested that it could serve as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.